h-d-Asp-ome
CAS No.: 65414-78-0
Cat. No.: VC21537499
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65414-78-0 |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (3R)-3-amino-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 |
Standard InChI Key | SWWBMHIMADRNIK-GSVOUGTGSA-N |
Isomeric SMILES | COC(=O)[C@@H](CC(=O)[O-])[NH3+] |
SMILES | COC(=O)C(CC(=O)O)N |
Canonical SMILES | COC(=O)C(CC(=O)[O-])[NH3+] |
Chemical Identity and Structure
Chemical Identification
H-D-Asp-OMe is precisely characterized by several key identifiers that define its chemical identity:
Parameter | Value |
---|---|
Chemical Name | (3R)-3-amino-4-methoxy-4-oxobutanoic acid |
Common Name | D-Aspartic acid 1-methyl ester |
CAS Number | 65414-78-0 |
Molecular Formula | C₅H₉NO₄ |
Molecular Weight | 147.13 g/mol |
Canonical SMILES | COC(=O)C(CC(=O)O)N |
MDL Number | MFCD03424227 |
The compound represents a modified form of D-aspartic acid where the alpha-carboxyl group has been converted to a methyl ester, altering its chemical behavior while preserving the core amino acid structure and stereochemistry .
Structural Characteristics
H-D-Asp-OMe features the D-configuration at the alpha carbon, distinguishing it from the more common L-aspartic acid derivatives found in nature. The structure includes:
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An alpha-amino group (NH₂)
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A methyl esterified carboxyl group (COOCH₃) at the alpha position
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A free carboxylic acid group (COOH) at the beta position
This specific structural arrangement provides unique chemical reactivity patterns valuable in pharmaceutical research and chemical synthesis applications .
Physical Properties
H-D-Asp-OMe exhibits distinct physical characteristics that are essential for its handling, storage, and application in research settings:
Property | Value |
---|---|
Physical Form | Solid |
Boiling Point | 272.7±30.0 °C (Predicted) |
Density | 1.299±0.06 g/cm³ (Predicted) |
pKa | 3.45±0.19 (Predicted) |
Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Purity (Commercial) | 97-98% |
These physical properties determine how researchers handle and utilize the compound in laboratory settings, particularly its solubility profile which affects solution preparation protocols and experimental design .
Concentration | Solvent Amount Required for Different Quantities |
---|---|
1 mM | 6.7981 mL (1 mg), 33.9905 mL (5 mg), 67.981 mL (10 mg) |
5 mM | 1.3596 mL (1 mg), 6.7981 mL (5 mg), 13.5962 mL (10 mg) |
10 mM | 0.6798 mL (1 mg), 3.399 mL (5 mg), 6.7981 mL (10 mg) |
When preparing stock solutions, researchers should select appropriate solvents based on the compound's solubility profile and the specific requirements of their experimental protocols .
Storage Parameter | Recommendation |
---|---|
Temperature (Commercial Product) | 2°C to 8°C |
Temperature (Stock Solution) | -20°C (1 month stability), -80°C (6 month stability) |
Container | Sealed in dry conditions |
Light Exposure | Protect from light |
Stock Solution Handling | Avoid repeated freeze-thaw cycles |
The compound should be stored in tightly sealed containers to prevent moisture absorption, which can lead to degradation. For prepared solutions, aliquoting into single-use volumes is recommended to avoid the degradation associated with repeated freezing and thawing .
Research Applications
H-D-Asp-OMe serves as an important tool in various research applications:
Pharmaceutical Research
The compound functions as a building block in the synthesis of peptides and peptidomimetics with potential therapeutic applications. Its defined stereochemistry makes it valuable for creating compounds with precise spatial arrangements required for biological activity .
Chemical Synthesis
As a modified amino acid, H-D-Asp-OMe serves as a valuable intermediate in the development of novel compounds with specific stereochemical requirements. The methyl ester group provides a protected carboxyl function that can be selectively manipulated in multistep syntheses .
Biochemical Studies
The compound provides researchers with a useful tool for investigating the role of D-aspartic acid derivatives in biological systems. The modified structure allows for probing structure-activity relationships in various biochemical pathways .
Related Compounds
H-D-Asp-OMe belongs to a family of aspartic acid derivatives with related structures and applications:
Related Compound | CAS Number | Relationship to H-D-Asp-OMe |
---|---|---|
H-D-Asp(OMe)-OMe.HCl | 69630-50-8 | Dimethyl ester hydrochloride salt |
D-Aspartic Acid | - | Parent compound |
1-Benzyl D-Aspartate | - | Different ester derivative |
Fmoc-D-Asp-OtBu | - | N-protected, t-butyl ester derivative |
Boc-D-Asp-OtBu | - | N-protected, t-butyl ester derivative |
These related compounds share structural similarities with H-D-Asp-OMe but feature different protecting groups or esterification patterns, providing researchers with a spectrum of tools for specific synthetic applications .
Biological Context: D-Aspartic Acid
Understanding H-D-Asp-OMe requires familiarity with its parent compound, D-aspartic acid:
D-aspartic acid is one of the few D-amino acids commonly found in mammals. Unlike its L-isomer that serves as a building block for proteins, D-aspartic acid is rarely incorporated into proteins. Instead, it plays specialized roles as a neurotransmitter and neuromodulator in mammalian systems .
The biological significance of D-aspartic acid includes:
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Neuromodulatory functions in the central nervous system
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Potential roles in developmental processes
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Involvement in endocrine regulatory mechanisms
The methyl esterification to form H-D-Asp-OMe modifies the chemical properties while preserving the core stereochemistry that distinguishes D-aspartic acid from its L-isomer .
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